2,4-Dichloro-5,6-dimethylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5,6-dimethyl-quinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and methyl groups in the 2,4 and 5,6 positions, respectively, imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5,6-dimethyl-quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichloroaniline with 5,6-dimethyl-1,3-dicarbonyl compounds in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods: Industrial production of 2,4-Dichloro-5,6-dimethyl-quinazoline may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5,6-dimethyl-quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Aminoquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-5,6-dimethyl-quinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinazoline derivatives are explored for their therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5,6-dimethyl-quinazoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
- 2,4-Dichloroquinazoline
- 5,6-Dimethylquinazoline
- 2,4-Dichloro-5-methylquinazoline
Comparison: 2,4-Dichloro-5,6-dimethyl-quinazoline is unique due to the presence of both chlorine and methyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced or distinct properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H8Cl2N2 |
---|---|
Molecular Weight |
227.09 g/mol |
IUPAC Name |
2,4-dichloro-5,6-dimethylquinazoline |
InChI |
InChI=1S/C10H8Cl2N2/c1-5-3-4-7-8(6(5)2)9(11)14-10(12)13-7/h3-4H,1-2H3 |
InChI Key |
INZMXSBJNQOLPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(N=C2Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.